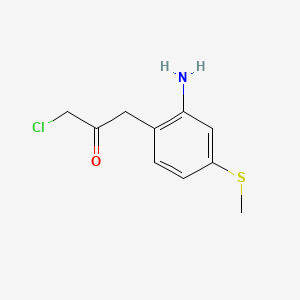
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the 2-amino-4-(methylthio)phenyl intermediate, followed by chlorination and subsequent coupling with a propanone derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the chloropropanone moiety can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
2-Amino-4-(methylthio)phenyl derivatives: These compounds share the amino and methylthio functional groups but differ in other substituents.
Chloropropanone derivatives: Compounds with similar chloropropanone moieties but different aromatic substitutions.
Uniqueness: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C8H10ClNOS, and it has a molecular weight of approximately 229.73 g/mol. This compound contains an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its biological activity.
Chemical Structure and Properties
The presence of functional groups in this compound influences its chemical reactivity and biological interactions. The amino group can form hydrogen bonds, while the methylthio group participates in hydrophobic interactions. The electrophilic nature of the chloropropanone moiety allows it to interact with nucleophilic sites in proteins and enzymes, potentially modifying their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) demonstrated that derivatives of compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
Anticancer Activity
In a study evaluating the cytotoxic effects of structurally related compounds on human cancer cell lines, it was found that this compound showed selective cytotoxicity against tumorigenic cells. The IC50 values for these compounds were reported between 10–20 µM, indicating promising anticancer activity (source: PMC6600671).
Enzyme Inhibition
Research focused on indoleamine 2,3-dioxygenase (IDO) inhibitors highlighted that compounds with similar structures to this compound can effectively inhibit IDO activity, which is crucial for regulating immune responses in tumor environments (source: PMC8305974).
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Amino-3-methylsulfanylphenyl)-3-bromopropan-2-one | Contains bromine instead of chlorine | Antimicrobial and anticancer |
| 1-(4-Amino-3-methylsulfanylphenyl)-2-chloropropan-1-one | Chlorine at a different position | Varies in enzyme inhibition |
| 1-(4-Amino-3-methylsulfanylphenyl)-3-chloropropan-2-ol | Hydroxyl group instead of ketone | Potentially different biological activity |
属性
分子式 |
C10H12ClNOS |
|---|---|
分子量 |
229.73 g/mol |
IUPAC 名称 |
1-(2-amino-4-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI 键 |
QSWQUYXXDHKWMJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)CC(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















